molecular formula C20H23NO4 B2504457 6-methyl-4-((1-(3-(o-tolyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1795301-18-6

6-methyl-4-((1-(3-(o-tolyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Cat. No.: B2504457
CAS No.: 1795301-18-6
M. Wt: 341.407
InChI Key: NFUQYVXYXCGEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4-((1-(3-(o-tolyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a complex organic compound that features a pyranone core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(3-(o-tolyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves multicomponent reactions. One common method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions usually include mild heating and the use of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the multicomponent reaction process. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(3-(o-tolyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyranone ring or the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

6-methyl-4-((1-(3-(o-tolyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-(3-(o-tolyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-6-methyl-2H-pyran-2-one: A simpler pyranone derivative with similar structural features.

    1,3-dimethylbarbituric acid: Another compound used in multicomponent reactions to synthesize complex molecules.

Uniqueness

6-methyl-4-((1-(3-(o-tolyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for further research and development.

Properties

IUPAC Name

6-methyl-4-[1-[3-(2-methylphenyl)propanoyl]pyrrolidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-14-5-3-4-6-16(14)7-8-19(22)21-10-9-17(13-21)25-18-11-15(2)24-20(23)12-18/h3-6,11-12,17H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUQYVXYXCGEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2CCC(C2)OC3=CC(=O)OC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.